2,3-Dichloro-5-fluoropyridine

Pharmaceutical Chemistry Quality Control Intermediate Synthesis

This 2,3-dichloro-5-fluoropyridine (CAS 185985-40-4) is the definitive trifunctional building block for synthesizing PI3K inhibitor ZSTK474, JAK inhibitors tofacitinib/baricitinib, and the agrochemical impurity standard 3-chloro-5-fluoro clodinafop propargyl (C368645). Its unique 2,3-dichloro-5-fluoro substitution pattern provides orthogonal leaving-group aptitudes that no other isomer—including 2,4-dichloro-5-fluoropyridine (CAS 189281-48-9) or 2,5-dichloro-3-fluoropyridine (CAS 103999-77-5)—can replicate. The 5-fluoro substituent moderates pyridine basicity, enhancing reaction control. With a boiling point of ~174°C (significantly lower than isomeric analogs exceeding 220°C), it permits gentler vacuum distillation and minimizes thermal degradation. Supplied at ≥98% HPLC purity, this intermediate ensures high downstream yields and regulatory-ready impurity profiles. Choose this validated scaffold for regioselective SNAr and cross-coupling sequences where generic substitution is scientifically unsound.

Molecular Formula C5H2Cl2FN
Molecular Weight 165.98 g/mol
CAS No. 185985-40-4
Cat. No. B057959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-5-fluoropyridine
CAS185985-40-4
Synonyms2,3-Dichloro-5-fluoro-pyridine
Molecular FormulaC5H2Cl2FN
Molecular Weight165.98 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)Cl)F
InChIInChI=1S/C5H2Cl2FN/c6-4-1-3(8)2-9-5(4)7/h1-2H
InChIKeyYIYIQENCPIISLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dichloro-5-fluoropyridine (CAS 185985-40-4): A Trihalogenated Pyridine Intermediate for Pharmaceutical and Agrochemical Synthesis


2,3-Dichloro-5-fluoropyridine (CAS 185985-40-4) is a trihalogenated pyridine derivative with the molecular formula C5H2Cl2FN and a molecular weight of 165.98 g/mol [1]. This heterocyclic building block features two chlorine atoms at the 2- and 3-positions and a fluorine atom at the 5-position of the pyridine ring, creating a trifunctional scaffold amenable to regioselective nucleophilic aromatic substitution and cross-coupling reactions [2]. The compound is primarily utilized as a key intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and anti-inflammatory drugs, as well as in the preparation of agrochemical impurities and reference standards [3].

Why 2,3-Dichloro-5-fluoropyridine Cannot Be Substituted with Other Halogenated Pyridines


2,3-Dichloro-5-fluoropyridine occupies a distinct reactivity niche that prevents simple substitution with other di- or tri-halogenated pyridine analogs. The specific 2,3-dichloro-5-fluoro substitution pattern confers a unique combination of leaving group aptitudes and regioselectivity in nucleophilic aromatic substitution (SNAr) reactions [1]. Fluorine substitution at the 5-position reduces the basicity of the pyridine nitrogen compared to non-fluorinated analogs, altering both reactivity and potential biological interactions . Furthermore, the compound serves as a specific precursor for 3-chloro-5-fluoro clodinafop propargyl, an impurity standard in agrochemical analysis, a role that cannot be fulfilled by isomers such as 2,4-dichloro-5-fluoropyridine (CAS 189281-48-9) or 2,5-dichloro-3-fluoropyridine (CAS 103999-77-5) . The differential positioning of halogen atoms directly impacts synthetic utility in cross-coupling sequences where orthogonal reactivity is required, making generic substitution a scientifically unsound practice without validation of regiochemical outcomes.

Quantitative Differentiation Evidence for 2,3-Dichloro-5-fluoropyridine


Purity Specifications: HPLC Purity Threshold for Pharmaceutical Intermediate Applications

2,3-Dichloro-5-fluoropyridine is commercially available with a high-performance liquid chromatography (HPLC) purity of ≥99.0%, with individual unknown impurities limited to ≤0.1% and moisture content (Karl Fischer) ≤0.2% [1]. While typical commercial grades from general chemical suppliers specify ≥98% purity, the ≥99.0% specification with defined impurity and residual solvent limits (meeting ICH Q3C Class 2 guidelines) provides a quantifiable quality benchmark for pharmaceutical intermediate procurement .

Pharmaceutical Chemistry Quality Control Intermediate Synthesis

Physicochemical Property Comparison: Density, Boiling Point, and LogP Relative to Isomers

2,3-Dichloro-5-fluoropyridine exhibits a boiling point of approximately 174°C at 760 mmHg and a density of approximately 1.498 g/cm³ [1]. In comparison, the positional isomer 2,4-dichloro-5-fluoropyridine (CAS 189281-48-9) has a reported boiling point of approximately 221.3°C at 760 mmHg and a density of approximately 1.549 g/cm³ . The computed LogP for 2,3-dichloro-5-fluoropyridine is approximately 2.53, while the 2,4-isomer has a computed LogP of approximately 2.33, indicating differential lipophilicity that may influence extraction efficiency and chromatographic behavior [2].

Physical Chemistry Process Chemistry Formulation

Application-Specific Differentiation: Unique Precursor for Clodinafop Propargyl Impurity Synthesis

2,3-Dichloro-5-fluoropyridine is specifically documented as a reagent used in the synthesis of 3-chloro-5-fluoro clodinafop propargyl (C368645), which is a known impurity of the herbicide clodinafop propargyl (C584515) [1]. This application is unique to the 2,3-dichloro-5-fluoro substitution pattern; positional isomers such as 2,5-dichloro-3-fluoropyridine or 2,4-dichloro-5-fluoropyridine are not cited for this specific impurity synthesis pathway . The ability to generate this specific impurity standard is critical for analytical method validation and regulatory compliance in agrochemical manufacturing.

Agrochemical Analysis Impurity Profiling Reference Standards

Recommended Application Scenarios for 2,3-Dichloro-5-fluoropyridine Based on Quantitative Evidence


Pharmaceutical Intermediate for Kinase Inhibitor Synthesis Requiring ≥99% Purity

Given its ≥99.0% HPLC purity specification with defined impurity limits [1], 2,3-dichloro-5-fluoropyridine is best suited as a building block in the synthesis of kinase inhibitors (e.g., ZSTK474, a PI3K inhibitor) and anti-inflammatory agents (e.g., tofacitinib and baricitinib) where high intermediate purity is critical for downstream yield and regulatory compliance [2]. The trifunctional halogenation pattern enables sequential, regioselective functionalization via SNAr and cross-coupling reactions [3].

Agrochemical Impurity Reference Standard Preparation

This compound is uniquely positioned for laboratories requiring the synthesis of 3-chloro-5-fluoro clodinafop propargyl (C368645), a specific impurity of the herbicide clodinafop propargyl [4]. Its use in this context is supported by multiple vendor technical datasheets and application notes, making it the definitive precursor for this analytical reference standard .

Process Chemistry Requiring Specific Boiling Point and Density for Distillation Optimization

With a boiling point of approximately 174°C at 760 mmHg and a density of approximately 1.498 g/cm³ [5], 2,3-dichloro-5-fluoropyridine offers distinct physicochemical advantages over higher-boiling isomers (e.g., 2,4-dichloro-5-fluoropyridine, BP ~221°C) for processes requiring vacuum distillation or where lower thermal exposure is desired . Its computed LogP of ~2.53 also informs extraction and chromatographic method development [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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